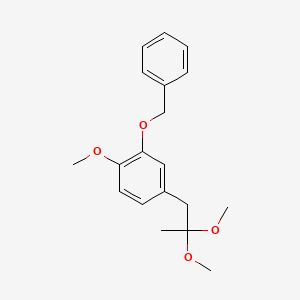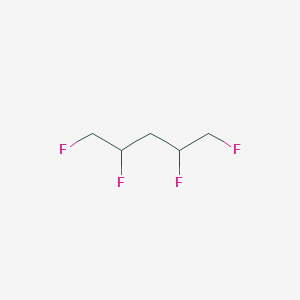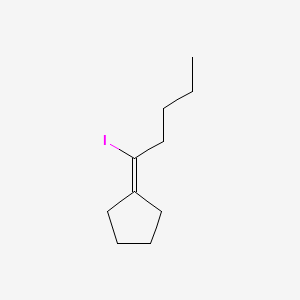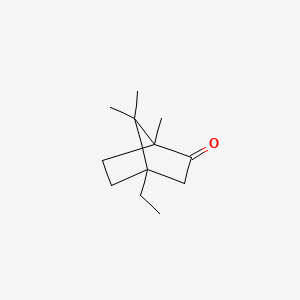
4-Ethylcamphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylcamphor is an organic compound with the molecular formula C12H20O. It is a derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its distinct structure, which includes an ethyl group attached to the camphor skeleton. The compound is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethylcamphor can be synthesized through several methods. One common approach involves the alkylation of camphor with ethyl halides in the presence of a strong base. The reaction typically requires anhydrous conditions and a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{Camphor} + \text{Ethyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of camphor derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Ethylcamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Ethyl halides, strong bases (e.g., NaOH)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted camphor derivatives
科学研究应用
4-Ethylcamphor has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory conditions and as a topical analgesic.
Industry: this compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Ethylcamphor involves its interaction with specific molecular targets and pathways. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in pain sensation and inflammation . The compound’s analgesic effects are attributed to its ability to modulate these channels, leading to reduced pain perception and inflammation.
相似化合物的比较
4-Ethylcamphor can be compared with other camphor derivatives such as:
Camphor: A widely used compound with similar structural features but without the ethyl group.
Borneol: A related compound with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with similar properties.
Uniqueness: this compound’s unique feature is the presence of the ethyl group, which imparts distinct chemical and physical properties compared to other camphor derivatives
属性
CAS 编号 |
90547-83-4 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
4-ethyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O/c1-5-12-7-6-11(4,9(13)8-12)10(12,2)3/h5-8H2,1-4H3 |
InChI 键 |
CKBXFJIWHMQXQW-UHFFFAOYSA-N |
规范 SMILES |
CCC12CCC(C1(C)C)(C(=O)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


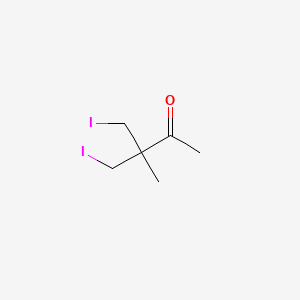
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
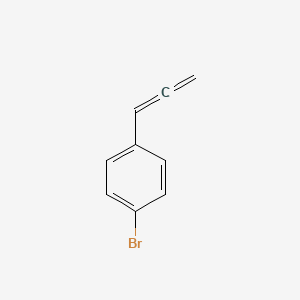
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
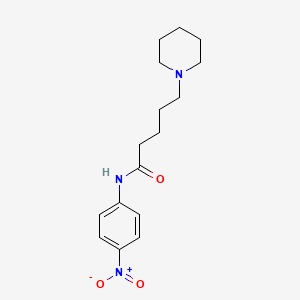

![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)

